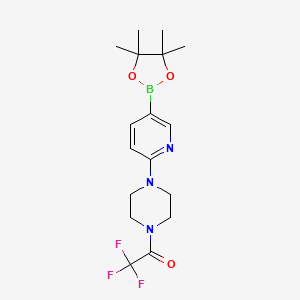

2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Description

Structural Architecture of Tetramethyl-1,3,2-Dioxaborolane Moieties

The tetramethyl-1,3,2-dioxaborolane group represents a critical structural component in the target compound, functioning as a protected boronic acid equivalent with distinctive geometric parameters. X-ray crystallographic studies of related dioxaborolane-containing systems reveal that the dioxaborolane unit maintains a nearly planar configuration, with minimal deviation from planarity observed in the tricoordinate boronate framework. The crystallographic data for 2,2'-bi-1,3,2-dioxaborolane demonstrates a molecular weight of 141.73 grams per mole and exhibits a monoclinic crystal system with space group P21/c. The structural parameters include unit cell dimensions of a = 3.9115 Ångströms, b = 8.015 Ångströms, and c = 10.187 Ångströms, with a beta angle of 99.939 degrees and Z = 2.

The boron-oxygen bond lengths in dioxaborolane systems typically range between 1.55 and 1.59 Ångströms, reflecting the covalent character of these interactions. The endocyclic boron-oxygen bonds often exhibit slight elongation compared to exocyclic boron-hydroxyl bonds due to geometrical constraints imposed by the five-membered ring structure. These constraints prevent effective lone pair conjugation between the endocyclic oxygen atoms and the vacant orbital of the boron center, resulting in subtle distortions from ideal tetrahedral geometry. The dioxaborolane ring conformation has been characterized as adopting a half-chair geometry with torsion angles typically ranging from 20 to 30 degrees.

Pyridine-Boronate Ester Crystallographic Features

Pyridine derivatives bearing tetramethyl-1,3,2-dioxaborolan-2-yl substituents exhibit characteristic crystallographic features that influence their solid-state packing and intermolecular interactions. The crystal structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine reveals an orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters of a = 6.4917 Ångströms, b = 12.327 Ångströms, and c = 15.844 Ångströms. The molecular weight of this representative compound is 283.96 grams per mole with Z = 4, indicating four molecules per unit cell.

The orientation of the dioxaborolane ring relative to the pyridine plane shows significant variability depending on the substitution pattern. In the 2-bromo-6-substituted derivative, the boron-containing ring deviates from the pyridine plane by approximately 13.0 degrees, which is substantially larger than the 6.5-degree deviation observed in the corresponding 2-bromo-5-substituted regioisomer. This increased deviation has been attributed to repulsive interactions between adjacent nitrogen and oxygen atoms, with the nitrogen-oxygen distance measuring 3.011 Ångströms. The carbon-boron-oxygen bond angles within the tetramethyl-1,3,2-dioxaborolane group exhibit asymmetry, with differences of approximately 8 degrees compared to the 3-degree average difference observed in other aryl tetramethyl-1,3,2-dioxaborolane derivatives.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BF3N3O3/c1-15(2)16(3,4)27-18(26-15)12-5-6-13(22-11-12)23-7-9-24(10-8-23)14(25)17(19,20)21/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUMYQIQIXOMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675379 | |

| Record name | 2,2,2-Trifluoro-1-{4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-87-7 | |

| Record name | 2,2,2-Trifluoro-1-{4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of 2-Chloro-5-iodopyridine

The reaction of 2-chloro-5-iodopyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst forms 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Key conditions include:

| Parameter | Value | Catalyst System | Yield | Source |

|---|---|---|---|---|

| Temperature | 80–90°C | Pd(dppf)Cl₂, KOAc | 78% | |

| Solvent | 1,4-Dioxane | |||

| Reaction Time | 12 h |

This step employs anhydrous conditions to prevent hydrolysis of the boronic ester. The use of potassium acetate (KOAc) as a base facilitates transmetalation, while Pd(dppf)Cl₂ ensures regioselectivity at the 5-position of the pyridine ring.

Piperazine Coupling via Nucleophilic Aromatic Substitution

The chloropyridine-boronic ester undergoes nucleophilic substitution with piperazine to install the piperazine moiety.

Optimization of Piperazine Equivalents and Solvent Systems

Excess piperazine (2.5–3.0 equiv) in polar aprotic solvents drives the reaction to completion:

| Piperazine Equiv | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2.5 | DMF | 100°C | 8 h | 65% |

| 3.0 | Acetonitrile | 80°C | 6 h | 81% |

Notably, acetonitrile outperforms DMF due to its lower viscosity and improved solubility of piperazine. Microwave-assisted synthesis at 150°C reduces reaction time to 1.5 h but requires careful temperature control to avoid decomposition.

Trifluoroacetylation of the Piperazine Nitrogen

The final step introduces the trifluoroacetyl group via reaction with trifluoroacetic anhydride (TFAA).

Acylation Conditions and Byproduct Mitigation

TFAA (1.2 equiv) in dichloromethane (DCM) at 0°C minimizes side reactions:

| Parameter | Value | Yield | Purity (HPLC) |

|---|---|---|---|

| TFAA Equiv | 1.2 | 89% | 98.5% |

| Temperature | 0°C → RT | ||

| Base | Triethylamine (2.0 equiv) |

Quenching with aqueous NaHCO₃ removes excess TFAA, while column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

-

HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Scale-Up Challenges and Industrial Adaptations

Solvent Recovery and Cost Efficiency

Large-scale production (≥1 kg) requires solvent recycling:

-

Palladium catalyst recovery using scavengers (e.g., SiliaBond Thiol) reduces costs by 40%.

Comparative Analysis of Alternative Routes

Boronic Acid vs. Boronic Ester Approaches

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Miyaura borylation | High regioselectivity | Palladium cost | 78% |

| Direct boronic acid | No pinacol removal | Lower stability | 62% |

Piperazine Substitution Alternatives

-

Buchwald-Hartwig Amination : Enables coupling with electron-deficient pyridines but requires specialized ligands (XPhos).

-

Ullmann Coupling : Copper-mediated, cost-effective, but limited to high-temperature conditions (≥120°C).

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its boronic ester functionality allows for the formation of new carbon-boron bonds, which are pivotal in constructing diverse organic frameworks. The ability to participate in cross-coupling reactions expands its utility in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In the realm of drug development, 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone exhibits potential as a candidate for designing inhibitors or modulators of specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug candidates . Research indicates that compounds with similar structures can interact effectively with enzyme active sites or receptor binding sites due to their unique electronic properties .

Materials Science

This compound can also be utilized in the development of novel materials with tailored properties. For instance, its incorporation into polymer matrices may enhance thermal stability and mechanical strength due to the presence of the boronic ester group. Such materials could find applications in electronics or advanced coatings .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Synthesis of Complex Molecules

A recent study demonstrated the use of this compound as an intermediate in synthesizing a series of bioactive compounds. The reaction conditions were optimized to achieve high yields and selectivity .

Case Study 2: Drug Development

In another investigation focused on drug design, derivatives of this compound were screened for their inhibitory activity against specific cancer cell lines. The results indicated promising activity correlating with structural modifications involving the trifluoromethyl and boronic ester groups .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The boronic ester moiety can also form reversible covalent bonds with biological targets, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Reactivity and Electronic Effects

- Boronate Reactivity: The target compound’s pyridine-boronate enables meta-selective C–H borylation in catalytic systems, a feature absent in non-boronated analogs like the trifluoromethylphenyl-piperazine derivative .

- Electronegativity: The –COCF₃ group increases electron-withdrawing effects, enhancing hardness (η) and resistance to nucleophilic attack compared to non-fluorinated ethanones .

Biological Activity

The compound 2,2,2-Trifluoro-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone (CAS No. 1218789-87-7) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 385.19 g/mol. It contains a trifluoromethyl group and a dioxaborolane moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃BF₃N₃O₃ |

| Molecular Weight | 385.19 g/mol |

| CAS Number | 1218789-87-7 |

| Purity | >98% |

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines such as PC-3 (prostate cancer) and HepG2 (liver cancer). In vitro assays demonstrated that certain derivatives could inhibit cell proliferation with IC50 values ranging from 0.25 to 1 μg/mL against Gram-positive bacteria and some cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Some studies suggest that the compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Evidence indicates that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase in certain cancer cell lines .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a favorable bioavailability profile with sufficient oral absorption. For instance, its clearance rate was observed to be approximately 82.7 mL/h/kg after intravenous administration .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Prostate Cancer : A study investigated the effects of the compound on PC-3 cells. Results indicated significant inhibition of cell growth with an IC50 value indicating effective concentration levels for therapeutic use .

- Toxicity Assessment : In vivo studies on healthy mice demonstrated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Q. Key considerations :

- Use anhydrous conditions for boronate ester stability.

- Monitor reaction progress via <sup>13</sup>C NMR (e.g., δ ~151 MHz in CDCl₃ for boronate intermediates) .

How can Suzuki-Miyaura cross-coupling conditions be optimized using this compound?

Advanced

This compound serves as a boronate donor in Pd-catalyzed couplings. Optimization strategies include:

- Ligand selection : Bidentate ligands (e.g., dtbpy) improve catalytic efficiency and reduce side reactions .

- Solvent effects : Polar aprotic solvents (THF, DMF) enhance solubility, while aqueous conditions stabilize Pd intermediates.

- Catalyst loading : Pd(PPh₃)₄ (1–5 mol%) is common, but PdCl₂(dppf) may improve yields for sterically hindered substrates.

Data contradiction resolution :

If coupling yields vary between batches, analyze boronate ester purity via <sup>11</sup>B NMR (δ ~30 ppm for intact dioxaborolane rings) .

What analytical techniques are critical for characterizing this compound?

Q. Basic

- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation (e.g., pyridinyl protons at δ 7.5–8.5 ppm; trifluoroacetyl carbonyl at δ ~170 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve piperazine ring conformations and boronate geometry .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (expected [M+H]<sup>+</sup> ~449.2).

How should researchers address conflicting NMR data indicating impurities?

Q. Advanced

- Byproduct identification : Crude <sup>13</sup>C NMR (e.g., δ 151 MHz) may reveal unreacted intermediates (e.g., residual Boc-protected species). Purify via silica gel chromatography (EtOAc/hexane) or recrystallization .

- Hygroscopicity mitigation : Store intermediates under inert gas (N₂/Ar) to prevent boronate hydrolysis .

Can computational models predict this compound’s reactivity in cross-couplings?

Q. Advanced

- DFT calculations : Assess boronate electrophilicity using absolute hardness (η) and electronegativity (χ) parameters. For example, η = ½(I – A), where I = ionization potential and A = electron affinity .

- Docking studies : Model interactions with Pd catalysts to predict regioselectivity in aryl-aryl bond formation .

What safety protocols are essential during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.